
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride is a complex organic compound characterized by its long chain structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Polyether Backbone: This step involves the polymerization of ethylene oxide or similar monomers to form the long polyether chain.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through controlled oxidation reactions.
Amination: The terminal amine groups are introduced via nucleophilic substitution reactions using appropriate amine precursors.
Methylation: The amine groups are methylated using methylating agents such as methyl iodide.
Formation of the Dichloride Salt: The final step involves the reaction of the amine groups with hydrochloric acid to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biomolecule in cellular studies.
Medicine: Explored for its therapeutic potential in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s long chain and functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2′-Dihydroxy-1,1′-binaphthyl
- 2,3-Dihydroxy-N-methoxy-6-propylbenzamide
Uniqueness
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride is unique due to its long polyether chain and multiple functional groups, which provide it with distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
91161-69-2 |
|---|---|
Fórmula molecular |
C30H66Cl2N2O12 |
Peso molecular |
717.8 g/mol |
Nombre IUPAC |
[2-hydroxy-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-hydroxy-3-(trimethylazaniumyl)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C30H66N2O12.2ClH/c1-31(2,3)25-29(33)27-43-23-21-41-19-17-39-15-13-37-11-9-35-7-8-36-10-12-38-14-16-40-18-20-42-22-24-44-28-30(34)26-32(4,5)6;;/h29-30,33-34H,7-28H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
LOZNWMPJDJFWAF-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(C[N+](C)(C)C)O)O.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


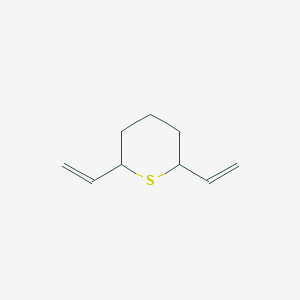
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
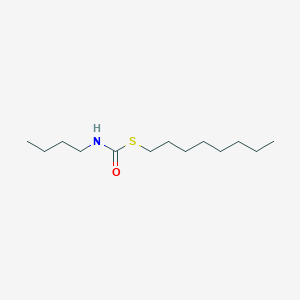
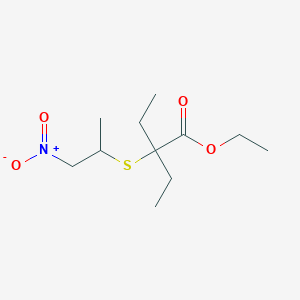
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
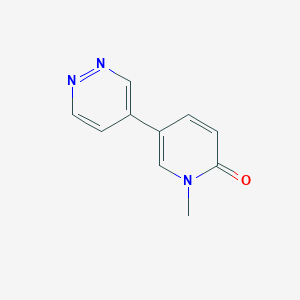
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)

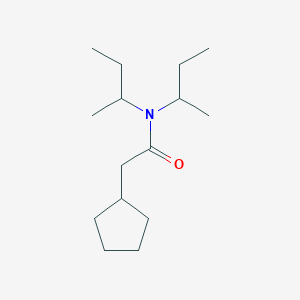
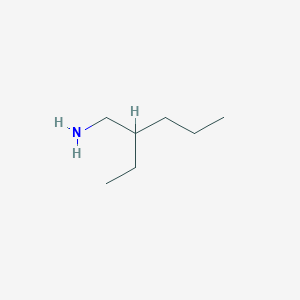
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
